N-benzyl-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-Benzyl-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core substituted with a 4-methylphenyl group at position 3 and an acetamide-linked benzyl moiety at position 4.
Properties
IUPAC Name |
N-benzyl-2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-14-7-9-16(10-8-14)26-19-18(23-24-26)20(28)25(13-22-19)12-17(27)21-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMCWQAASILQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 374.4 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is known for contributing to various biological activities.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial for cellular processes. For instance, triazole derivatives are known to act as inhibitors for carbonic anhydrase and cholinesterase enzymes .
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens. The triazole moiety enhances the interaction with microbial enzymes or receptors .
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through various pathways .
Pharmacological Activities
The pharmacological profile of this compound includes:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity : A study evaluated the cytotoxic effects of related triazole derivatives on various cancer cell lines. The IC50 values indicated significant potency against MCF7 and NCI-H460 cells with values as low as 14.31 µM .
- Antimicrobial Screening : Research conducted on similar triazole compounds demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could disrupt microtubule formation in cancer cells leading to cell cycle arrest and apoptosis .
Scientific Research Applications
It appears you're asking for information on the applications of the chemical compound "N-benzyl-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide." Based on the search results, here's what can be gathered:
- Basic Information :
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Related Compounds and Research :
- The search results also mention a similar compound, "N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide" . This compound (L392-0495) is available from ChemDiv for screening purposes .
- ChemDiv provides this compound in formats such as glass vials and 96-tube racks .
- This related compound has potential biological activities, particularly in cancer treatment and other therapeutic applications.
- It belongs to the pyrido[3,4-d]pyrimidinone family.
- Research suggests that compounds within the pyrido[3,4-d]pyrimidine class exhibit anticancer activity.
- These compounds may act by inhibiting specific kinases or receptors overexpressed in cancer cells.
- Similar compounds have also shown antimicrobial properties against various pathogens.
- Contextual Information
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on molecular formulas derived from IUPAC names.
Substituent Impact Analysis
4-Fluorobenzyl (847382-40-5): Fluorine’s electronegativity may improve binding affinity via polar interactions while reducing oxidative metabolism . Benzyl (892469-51-1): The absence of substitution on the benzyl group reduces steric hindrance but may decrease metabolic stability compared to halogenated analogs .
Acetamide N-Linked Modifications: Benzyl (Target): Standard aromatic group with moderate steric bulk. Furan-2-ylmethyl (888424-21-3): The oxygen-rich furan may improve water solubility but could increase susceptibility to enzymatic degradation .
Core Heterocycle Variations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
